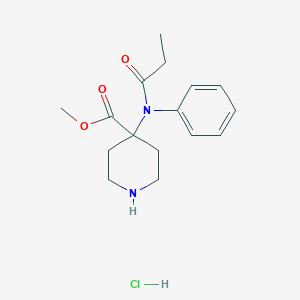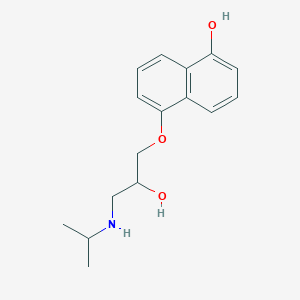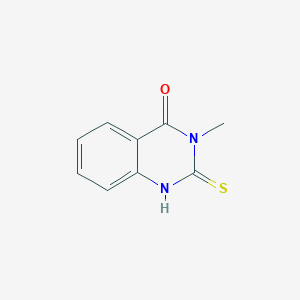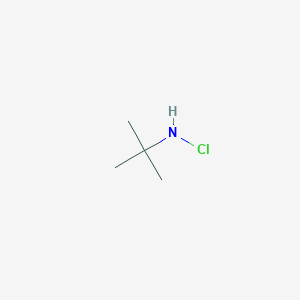
2-Propanamine, N-chloro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanamine, N-chloro-2-methyl- is a chemical compound that has found important applications in scientific research. It is a derivative of the organic compound isopropylamine and is commonly used as a reagent in various chemical reactions.
Applications De Recherche Scientifique
2-Propanamine, N-chloro-2-methyl- is widely used in scientific research as a reagent in various chemical reactions. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the preparation of polymers, surfactants, and dyes.
Mécanisme D'action
The mechanism of action of 2-Propanamine, N-chloro-2-methyl- is not well understood. However, it is believed that the compound acts as a chlorinating agent, reacting with various organic compounds to form chlorinated derivatives.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Propanamine, N-chloro-2-methyl-. However, it is known to be a potent irritant and can cause skin and eye irritation on contact. It is also toxic when ingested or inhaled and can cause respiratory distress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Propanamine, N-chloro-2-methyl- in lab experiments is its high reactivity. It can react with a wide range of organic compounds, making it a versatile reagent. However, its toxicity and potential for skin and eye irritation make it challenging to handle safely.
Orientations Futures
There are several potential future directions for research involving 2-Propanamine, N-chloro-2-methyl-. One area of interest is the development of safer and more efficient synthesis methods for the compound. Another potential area of research is the exploration of its use as a chlorinating agent in the synthesis of novel organic compounds. Additionally, further studies are needed to understand its mechanism of action and potential applications in various fields of chemistry.
Conclusion:
In conclusion, 2-Propanamine, N-chloro-2-methyl- is a chemical compound that has found important applications in scientific research. Its high reactivity and versatility make it a valuable reagent in various chemical reactions. However, its toxicity and potential for skin and eye irritation make it challenging to handle safely. Further research is needed to explore its potential applications and develop safer synthesis methods.
Méthodes De Synthèse
The synthesis of 2-Propanamine, N-chloro-2-methyl- involves the reaction between isopropylamine and sodium hypochlorite. The reaction occurs in the presence of hydrochloric acid and is carried out at low temperatures. The product obtained is a yellow liquid that is soluble in water and has a pungent odor.
Propriétés
Numéro CAS |
10218-88-9 |
|---|---|
Nom du produit |
2-Propanamine, N-chloro-2-methyl- |
Formule moléculaire |
C4H10ClN |
Poids moléculaire |
107.58 g/mol |
Nom IUPAC |
N-chloro-2-methylpropan-2-amine |
InChI |
InChI=1S/C4H10ClN/c1-4(2,3)6-5/h6H,1-3H3 |
Clé InChI |
XFFUBBGUJSBONN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCl |
SMILES canonique |
CC(C)(C)NCl |
Autres numéros CAS |
10218-88-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



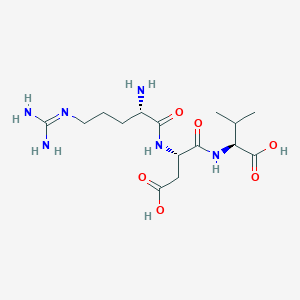
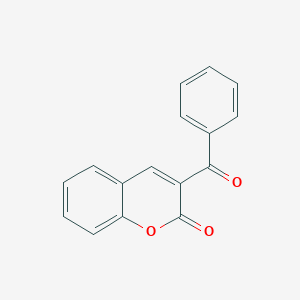
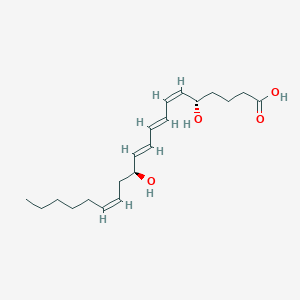
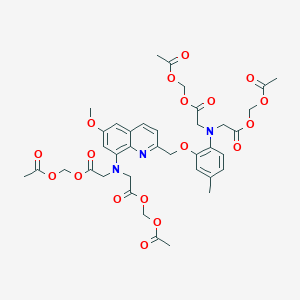
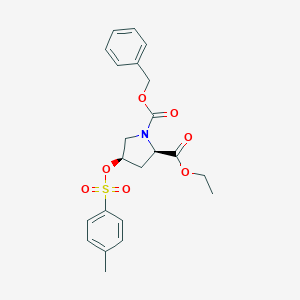
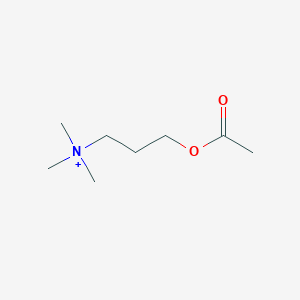
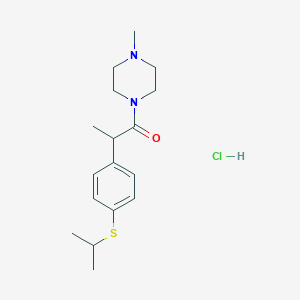
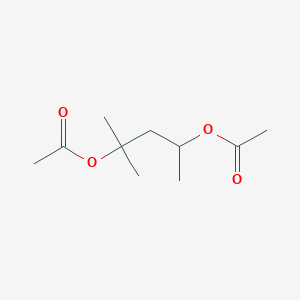
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
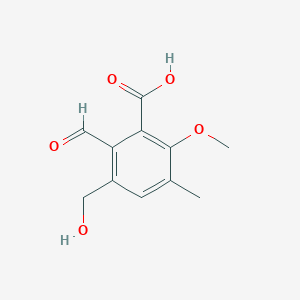
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)
